molecular formula C20H14BrN3O3S B10958014 2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide

Cat. No.: B10958014
M. Wt: 456.3 g/mol
InChI Key: QCMLPGQVAJWGAX-UHFFFAOYSA-N
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Description

2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a combination of naphthyl, quinazolinyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the naphthyl and quinazolinyl intermediates. The key steps include:

    Bromination of Naphthalene: Naphthalene is brominated to form 6-bromo-2-naphthol.

    Formation of Quinazolinyl Intermediate: The quinazolinyl intermediate is synthesized through a series of reactions involving the condensation of anthranilic acid with thiourea, followed by cyclization.

    Coupling Reaction: The 6-bromo-2-naphthol is then coupled with the quinazolinyl intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE
  • 2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-THIO-3(4H)-QUINAZOLINYL]ACETAMIDE

Uniqueness

2-[(6-BROMO-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to the presence of both the naphthyl and quinazolinyl moieties, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.3 g/mol

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C20H14BrN3O3S/c21-14-7-5-13-10-15(8-6-12(13)9-14)27-11-18(25)23-24-19(26)16-3-1-2-4-17(16)22-20(24)28/h1-10H,11H2,(H,22,28)(H,23,25)

InChI Key

QCMLPGQVAJWGAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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